molecular formula C19H15ClN4S B14113742 (2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile

(2E)-[2-(3-chlorophenyl)hydrazinylidene][4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]ethanenitrile

Cat. No.: B14113742
M. Wt: 366.9 g/mol
InChI Key: LZVBHJWRCQHBHH-JJIBRWJFSA-N
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Description

(Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, which is a sulfur and nitrogen-containing heterocycle, and is known for its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions. The starting materials often include 3-chlorophenyl and 3,4-dimethylphenyl derivatives, which undergo a series of reactions to form the thiazole ring and the carbohydrazonoyl cyanide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce a variety of functionalized thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential biological activity, including antimicrobial, antifungal, or anticancer properties. The presence of the thiazole ring is often associated with bioactivity, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. The compound’s ability to interact with biological targets could lead to the development of new pharmaceuticals.

Industry

In the industrial sector, (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide might be used in the production of specialty chemicals, agrochemicals, or materials with specific properties.

Mechanism of Action

The mechanism of action of (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. The exact molecular targets and pathways would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl chloride
  • (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl bromide
  • (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl iodide

Uniqueness

What sets (Z)-N-(3-chlorophenyl)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its specific functional groups and the resulting chemical reactivity. The presence of the cyanide group, in particular, can lead to unique interactions and reactivity patterns not observed in its halide counterparts.

Properties

Molecular Formula

C19H15ClN4S

Molecular Weight

366.9 g/mol

IUPAC Name

(2E)-N-(3-chloroanilino)-4-(3,4-dimethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide

InChI

InChI=1S/C19H15ClN4S/c1-12-6-7-14(8-13(12)2)18-11-25-19(22-18)17(10-21)24-23-16-5-3-4-15(20)9-16/h3-9,11,23H,1-2H3/b24-17+

InChI Key

LZVBHJWRCQHBHH-JJIBRWJFSA-N

Isomeric SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)/C(=N/NC3=CC(=CC=C3)Cl)/C#N)C

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)C(=NNC3=CC(=CC=C3)Cl)C#N)C

Origin of Product

United States

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